
N-(2-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5OS2 and its molecular weight is 441.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Research focusing on similar quinazoline derivatives highlights their synthesis for potential antibacterial applications. A study by Bhoi et al. (2015) synthesized a novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, demonstrating broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria (Bhoi, M. N., Borad, M. A., Parmar, H. B., & Patel, H., 2015). This suggests that compounds with a quinazoline backbone may hold significant promise as antibacterial agents.
Antimalarial and Anticancer Potential
Another study by Ramírez et al. (2020) synthesized 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives, exploring their antimalarial and anticancer activities. The study found promising results, with one derivative highlighted as particularly effective, indicating the potential of such compounds in developing new therapeutic agents (Ramírez, H., Rodrigues, J., Mijares, M., de Sanctis, J. D., & Charris, J., 2020).
Antitumor Activity
Further research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems by Yurttaş et al. (2015) evaluated their potential antitumor activity. The study identified several compounds exhibiting considerable anticancer activity against various cancer cell lines, underscoring the therapeutic potential of quinazoline derivatives in cancer treatment (Yurttaş, L., Tay, F., & Demirayak, Ş., 2015).
Synthesis and Characterization
On the synthesis and characterization front, Nguyen et al. (2022) reported on the successful synthesis of new derivatives incorporating 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties. Their work demonstrates the feasibility of creating diverse structures from anthranilic acid, potentially paving the way for the synthesis of compounds like N-(2-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide and exploring their applications (Nguyen, T. C., Pham, D.-D., Tran, T. M. H., & Bui, T. T., 2022).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide involves the condensation of 2-chlorobenzylamine with 2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetic acid, followed by cyclization and subsequent acetylation.", "Starting Materials": [ "2-chlorobenzylamine", "2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetic acid", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine in dichloromethane and add triethylamine. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetic acid to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add sodium bicarbonate to the reaction mixture and stir for 10 minutes. Extract the product with dichloromethane and wash with water.", "Step 4: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Dissolve the crude product in diethyl ether and add acetic anhydride. Stir the mixture at room temperature for 2 hours.", "Step 6: Add sodium bicarbonate to the reaction mixture and stir for 10 minutes. Extract the product with diethyl ether and wash with water.", "Step 7: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 8: Purify the crude product by column chromatography using dichloromethane and diethyl ether as eluents to obtain the final product, N-(2-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide." ] } | |
CAS-Nummer |
689266-96-4 |
Molekularformel |
C20H16ClN5OS2 |
Molekulargewicht |
441.95 |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H16ClN5OS2/c21-15-7-3-1-5-12(15)10-22-17(27)9-13-11-29-20(23-13)26-18-14-6-2-4-8-16(14)24-19(28)25-18/h1-8,11H,9-10H2,(H,22,27)(H2,23,24,25,26,28) |
InChI-Schlüssel |
FFOWFJKIYQNNFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2552230.png)
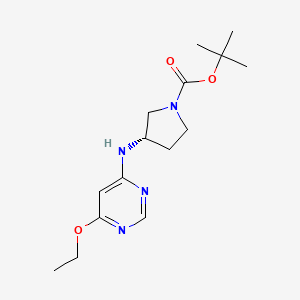
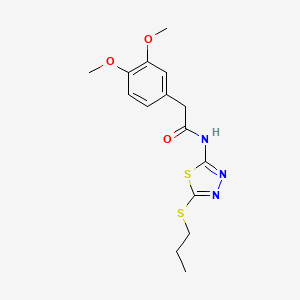
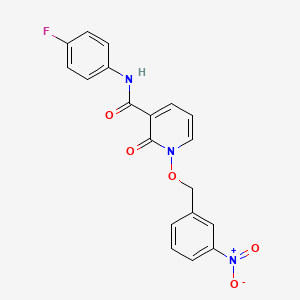
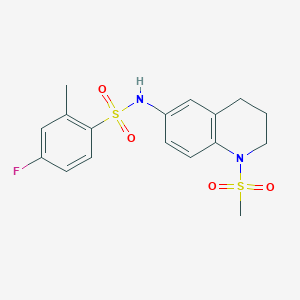

![2-[(1,2,5-Dithiazepan-5-yl)methyl]-3-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2552236.png)
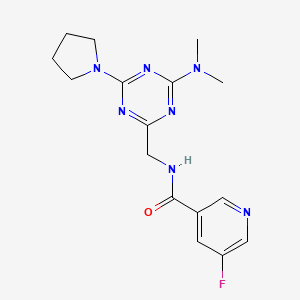
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid](/img/structure/B2552238.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2552239.png)
![N-(2,2-Dimethylpropyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2552242.png)
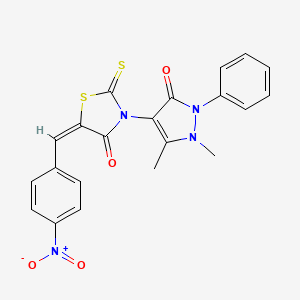
![(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2552250.png)
![N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2552253.png)
